molecular formula C14H20F2NO5P B12551336 L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- CAS No. 160751-42-8

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-

Cat. No.: B12551336
CAS No.: 160751-42-8
M. Wt: 351.28 g/mol
InChI Key: SNSFIWGJZZYFDH-LBPRGKRZSA-N
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Description

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is a derivative of L-phenylalanine, an essential amino acid. This compound is notable for its unique chemical structure, which includes a diethoxyphosphinyl group and difluoromethyl group attached to the phenylalanine backbone. L-phenylalanine itself is a precursor for various important biomolecules, including neurotransmitters like dopamine and norepinephrine .

Properties

CAS No.

160751-42-8

Molecular Formula

C14H20F2NO5P

Molecular Weight

351.28 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]propanoic acid

InChI

InChI=1S/C14H20F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)11-7-5-10(6-8-11)9-12(17)13(18)19/h5-8,12H,3-4,9,17H2,1-2H3,(H,18,19)/t12-/m0/s1

InChI Key

SNSFIWGJZZYFDH-LBPRGKRZSA-N

Isomeric SMILES

CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(F)F)OCC

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)N)(F)F)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

A widely employed strategy involves palladium-mediated cross-coupling to introduce the diethoxyphosphinyldifluoromethyl group onto the phenylalanine backbone. The synthesis typically begins with 4-bromo-L-phenylalanine or its Fmoc-protected derivative.

  • Step 1: Generation of the Organozinc Reagent
    [(Diethoxyphosphinyl)difluoromethyl]zinc bromide is prepared by reacting diethyl(difluoromethyl)phosphonate with zinc dust in tetrahydrofuran (THF) under anhydrous conditions. This reagent serves as the nucleophile in subsequent coupling reactions.

  • Step 2: Cross-Coupling with 4-Iodo-L-Phenylalanine
    The organozinc reagent undergoes a Suzuki-Miyaura coupling with 4-iodo-L-phenylalanine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. The reaction proceeds at 60–80°C for 12–24 hours, yielding the difluoromethylphosphonate intermediate with >90% regioselectivity.

Optimization Insights
  • Catalyst System : PdCl₂(PPh₃)₂ with CuBr as a co-catalyst enhances coupling efficiency.
  • Solvent : THF/DMAc (1:1) improves solubility of both reagents.
  • Protection Strategy : Fmoc (9-fluorenylmethoxycarbonyl) protection of the α-amino group prevents undesired side reactions.

Electrophilic Fluorination and Phosphorylation

An alternative approach employs electrophilic fluorination of a benzylic sulfonate intermediate, followed by phosphorylation:

  • Sulfonation : L-Phenylalanine is sulfonated at the para-position using chlorosulfonic acid.
  • Fluorination : The sulfonate intermediate undergoes electrophilic fluorination with Selectfluor® or XeF₂, introducing the difluoromethyl group.
  • Phosphorylation : The fluorinated product is phosphorylated using diethyl phosphite in the presence of a Lewis acid (e.g., AlCl₃).
Key Challenges
  • Racemization : The α-stereocenter is prone to racemization during phosphorylation. Using chiral auxiliaries like Williams’ oxazolidinone ensures enantiomeric excess (ee) >98%.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted phosphite.

Enantioselective Synthesis and Protection Strategies

Fmoc Protection for Peptide Synthesis

For applications in solid-phase peptide synthesis (SPPS), the Fmoc-protected derivative is synthesized as follows:

  • Fmoc Activation : L-Phenylalanine is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and triethylamine (TEA).
  • Phosphoryldifluoromethyl Introduction : The Fmoc-protected intermediate undergoes cross-coupling as described in Section 1.1.
Analytical Validation
  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
  • MS (ESI+) : m/z 518.2 [M+H]⁺.

Resolution of Racemic Mixtures

Dynamic kinetic resolution (DKR) is employed to obtain enantiopure product from racemic precursors:

  • Racemization : L-Phenylalanine hydrochloride is racemized using 4-aldehyde pyridine as a catalyst in methanol at 65°C.
  • Resolution : Dibenzoyl-L-tartaric acid (L-DBTA) selectively crystallizes the D-enantiomer, leaving the L-form in solution.
Yield and Efficiency
Step Yield (%) ee (%)
Racemization 95
Resolution 49 95
Overall 46 95

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%) ee (%)
Pd-Catalyzed Coupling High regioselectivity, scalability Requires anhydrous conditions 70–85 >98
Electrophilic Fluorination No metal catalysts Low yields in phosphorylation 50–60 90–95
DKR Resolution Cost-effective for large scale Multi-step, moderate ee 46 95

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

Medicinal Chemistry Applications

L-Phenylalanine derivatives, particularly those containing fluorinated groups, have been extensively studied for their potential as pharmaceutical agents. The incorporation of fluorine into phenylalanine enhances the biological activity and metabolic stability of therapeutic peptides.

Enzyme Inhibition and Drug Development

Recent studies have highlighted the role of fluorinated phenylalanines in drug design. For instance, L-phenylalanine derivatives have been investigated as potential enzyme inhibitors, which can lead to the development of new drugs targeting various diseases. The synthesis of radiolabeled compounds like 2-[^18F]-fluoro-L-phenylalanine has shown promise in molecular imaging techniques such as positron emission tomography (PET), allowing for better visualization of tumor ecosystems in clinical settings .

Biocatalytic Synthesis

The production of L-phenylalanine through biocatalysis is a growing field that offers environmentally friendly alternatives to traditional chemical synthesis. Phenylalanine ammonia lyases (PALs) have been identified as effective biocatalysts for producing both L- and D-phenylalanine analogues.

Enhanced Production Techniques

Research has demonstrated that optimizing enzyme concentrations can significantly improve the yield of L-phenylalanine. For example, increasing the concentrations of specific enzymes involved in the shikimate pathway led to a threefold increase in phenylalanine production in engineered E. coli strains . This approach not only enhances yield but also provides insights into metabolic bottlenecks that can be targeted for further improvements.

Protein Engineering and Functional Studies

The unique properties of fluorinated amino acids allow for innovative applications in protein engineering. The introduction of L-phenylalanine derivatives into proteins can alter their folding and stability, making them suitable for various biotechnological applications.

Protein Folding Studies

Fluorinated phenylalanines serve as sensitive probes in nuclear magnetic resonance (NMR) studies to investigate protein folding and dynamics. For instance, genetically incorporating trifluoromethyl groups into proteins has enabled researchers to monitor conformational changes during folding processes . This method provides valuable information on protein stability and interactions, which is critical for drug design and therapeutic development.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of enzyme inhibitors and radiopharmaceuticalsEnhanced biological activity with fluorination
BiocatalysisProduction of L-phenylalanine using engineered strainsYield increased by optimizing enzyme concentrations
Protein EngineeringUse of fluorinated amino acids in protein studiesInsights into protein folding dynamics

Case Study: Enhanced Production via Biocatalysis

A notable case study involved the use of engineered E. coli expressing PALs to produce L-phenylalanine at high titers (62.47 g/L) after 48 hours in fermentation processes . This study illustrates the effectiveness of biocatalytic approaches in achieving high yields while minimizing environmental impact.

Mechanism of Action

The mechanism of action of L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- involves its conversion to various metabolites that play crucial roles in biological processes. For example, it can be converted to dopamine and norepinephrine, which are important neurotransmitters involved in mood regulation and cognitive function. The molecular targets and pathways involved include the enzymes phenylalanine hydroxylase and tyrosine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to dopamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. These modifications can enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .

Biological Activity

L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is a derivative of the amino acid phenylalanine, modified to enhance its biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry and biochemistry. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of L-Phenylalanine derivatives often involves various chemical modifications to achieve desired properties. The compound can be synthesized through a multi-step process that includes the introduction of a difluoromethyl group and a diethoxyphosphinyl moiety. These modifications are aimed at improving the compound's pharmacological profiles and enhancing its reactivity in biological systems.

Biological Activity

L-Phenylalanine itself is an essential amino acid involved in protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The biological activity of its derivatives, particularly L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-, has been studied for various therapeutic applications:

  • Neurotransmitter Precursor : As a precursor to neurotransmitters, L-Phenylalanine plays a critical role in mood regulation and cognitive function. Its derivatives may enhance these effects by modulating neurotransmitter levels more effectively than the parent compound.
  • Enzyme Inhibition : Studies have shown that modifications to the phenylalanine structure can lead to increased inhibition of certain enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated. For instance, the incorporation of phosphinyl groups can enhance binding affinity to target enzymes.
  • Antioxidant Properties : Some studies suggest that phenylalanine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Research Findings

Recent research has focused on the synthesis and evaluation of phenylalanine-derived compounds for their biological activities:

  • A study demonstrated the successful synthesis of various phenylalanine derivatives with enhanced catalytic properties for use in oxidation reactions . This highlights the potential for these compounds in developing new catalytic systems for organic transformations.
  • Another investigation explored the conversion of L-phenylalanine into enantiopure amino alcohols through enzymatic pathways, achieving high yields and demonstrating the compound's utility in synthesizing valuable chiral molecules .
  • Research on self-assembly phenomena associated with L-phenylalanine has revealed insights into amyloid formation, particularly relevant to conditions like phenylketonuria (PKU). It was found that L-phenylalanine can self-assemble into amyloid fibrils under certain conditions, which may have implications for understanding protein misfolding diseases .

Case Studies

  • Phenylketonuria (PKU) : In patients with PKU, elevated levels of phenylalanine can lead to severe neurological consequences. Studies have shown that modulation of L-phenylalanine levels through dietary interventions or pharmacological agents can mitigate these effects. The use of D-phenylalanine has been suggested as a therapeutic strategy to inhibit L-phenylalanine fibril formation .
  • Cancer Research : Certain phenylalanine derivatives have been investigated for their potential anti-cancer properties. The ability to inhibit specific enzymes involved in tumor growth suggests that these compounds could be developed as novel cancer therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.